molecular formula C8H11ClO B2745990 (2E)-3-cyclopentylacryloyl chloride CAS No. 208922-42-3

(2E)-3-cyclopentylacryloyl chloride

Cat. No. B2745990
CAS RN: 208922-42-3
M. Wt: 158.63
InChI Key: IUSFLWRQSGVDDY-AATRIKPKSA-N
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Description

(2E)-3-cyclopentylacryloyl chloride, also known as (2E)-3-cyclopentylacrylic acid chloride, is an organochlorine compound used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate for the synthesis of drugs such as antifungal agents, antibiotics, and anti-inflammatory agents. It is also used as a reagent in organic synthesis and as a coupling agent in peptide synthesis. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Aroyl Chlorides as Novel Acyl Radical Precursors

Aroyl chlorides, including compounds similar to "(2E)-3-cyclopentylacryloyl chloride," have been utilized as novel acyl radical precursors in visible-light photocatalysis. This technique is pivotal for synthesizing valuable heterocyclic compounds through radical cascade reactions, highlighting a concise redox-neutral mechanism under mild conditions. This process demonstrates the utility of aroyl chlorides in constructing complex organic molecules, offering an efficient pathway for C–C bond formation (Xu et al., 2017).

Acylation of Azaindoles

Conditions have been explored for attaching acyl chlorides, such as "this compound," to azaindoles. This research demonstrates the effective acylation of azaindoles with benzoyl chloride and similar compounds, achieving selective functionalization. The process involves AlCl3 in dichloromethane, underscoring the significance of acyl chlorides in the targeted modification of nitrogen-containing heterocycles (Zhang et al., 2002).

Annulative Coupling for Phenanthrene Derivatives

An iridium-catalyzed annulative coupling process utilizing 2-arylbenzoyl chlorides with alkynes has been developed. This method selectively forms phenanthrene derivatives, showcasing the role of aroyl chlorides in facilitating the synthesis of polycyclic aromatic hydrocarbons. The reaction proceeds without external bases, further illustrating the utility of these compounds in organic synthesis (Nagata et al., 2014).

Synthesis of Phosphorescent Cyclometalated Platinum Complexes

Research into the synthesis and characterization of phosphorescent cyclometalated platinum complexes has highlighted the utility of acyl chlorides, akin to "this compound," in the development of materials with potential applications in OLEDs and other photonic devices. The process involves the reaction of K2PtCl4 with ligand precursors, leading to compounds with tunable emission properties (Brooks et al., 2001).

Catalytic Heck Reactions

A versatile catalyst system has been reported for the Heck reactions of aryl chlorides and bromides, demonstrating the significance of acyl chlorides in facilitating cross-coupling reactions. This process underscores the adaptability and efficiency of using acyl chlorides in organic synthesis, especially in reactions involving the formation of carbon-carbon double bonds (Littke & Fu, 2001).

properties

IUPAC Name

(E)-3-cyclopentylprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSFLWRQSGVDDY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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